molecular formula C22H31N3O4 B4830009 N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide

N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B4830009
M. Wt: 401.5 g/mol
InChI Key: ATGOAJASXAGYIC-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclooctyl group, a dimethoxybenzyl moiety, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxadiazole intermediate.

    Cyclooctyl Group Introduction: The cyclooctyl group can be attached via an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Anticancer Research: It is being investigated for its cytotoxic effects on cancer cells, with studies focusing on its ability to induce apoptosis and inhibit cell proliferation.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: It may be utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity and specificity towards these targets. The cyclooctyl group may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    N-cyclooctyl-2-methyl-3,5-dinitro-benzamide: This compound shares the cyclooctyl group but differs in the presence of nitro groups instead of the oxadiazole ring.

    2-(5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one: This compound contains a thiazolidinone ring instead of the propanamide moiety.

Uniqueness:

    Structural Features: The combination of the cyclooctyl group, dimethoxybenzyl moiety, and oxadiazole ring in N-cyclooctyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide provides a unique set of chemical properties and reactivity.

    Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclooctyl-3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-27-18-10-11-19(28-2)16(14-18)15-22-25-24-21(29-22)13-12-20(26)23-17-8-6-4-3-5-7-9-17/h10-11,14,17H,3-9,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGOAJASXAGYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=NN=C(O2)CCC(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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